Hdac-IN-66
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Overview
Description
Hdac-IN-66 is a selective inhibitor of histone deacetylase, a class of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in inhibiting hematological tumor cells .
Preparation Methods
The synthesis of Hdac-IN-66 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Hdac-IN-66 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Hdac-IN-66 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of histone deacetylases in various biochemical processes . In biology, it has been shown to modulate gene expression and affect cell cycle progression, differentiation, and apoptosis . In medicine, this compound is being investigated for its potential as a therapeutic agent for the treatment of various cancers, including hematological malignancies . Additionally, it has applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Hdac-IN-66 exerts its effects by inhibiting the activity of histone deacetylases, leading to an increase in the acetylation levels of histone and non-histone proteins . This results in changes in chromatin structure and gene expression, ultimately affecting various cellular processes such as cell cycle progression, differentiation, and apoptosis . The molecular targets of this compound include specific histone deacetylase enzymes, and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes .
Comparison with Similar Compounds
Hdac-IN-66 is unique in its selectivity and potency as a histone deacetylase inhibitor. Similar compounds include other histone deacetylase inhibitors such as Vorinostat, Romidepsin, and Panobinostat . These compounds also inhibit histone deacetylases but may differ in their selectivity, potency, and therapeutic applications . This compound stands out due to its specific targeting of hematological tumor cells and its potential for use in combination therapies .
Properties
Molecular Formula |
C27H23N5O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]benzamide |
InChI |
InChI=1S/C27H23N5O5/c28-18-5-1-2-6-19(18)30-24(34)16-10-8-15(9-11-16)14-29-20-7-3-4-17-23(20)27(37)32(26(17)36)21-12-13-22(33)31-25(21)35/h1-11,21,29H,12-14,28H2,(H,30,34)(H,31,33,35) |
InChI Key |
GIEVQQNUOQCQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origin of Product |
United States |
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